1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol
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Overview
Description
1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol is a synthetic organic compound with a unique structure that includes an anhydro sugar backbone and a diethylamino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anhydro Sugar Backbone: This step involves the cyclization of a suitable sugar derivative to form the anhydro sugar backbone.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sugar backbone is replaced by the diethylamino group.
Final Modifications: Additional steps may be required to introduce the dimethyl groups and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The anhydro sugar backbone may also play a role in its biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Anhydro-2,5-dideoxy-1,4-diethyl-1-methylpentitol: This compound has a similar anhydro sugar backbone but differs in the position and type of functional groups.
1,5-Anhydro-2,6-dideoxy-2-[(N,N-dimethylglycyl)amino]-6-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-D-altritol: This compound has a similar structure but includes additional functional groups that may influence its reactivity and biological activity.
Uniqueness
1,5-Anhydro-2,4-dideoxy-4-[(diethylamino)methyl]-1,1-dimethyl-D-threo-pentitol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
62190-25-4 |
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Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
(4R,5R)-5-(diethylaminomethyl)-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C12H25NO2/c1-5-13(6-2)8-10-9-15-12(3,4)7-11(10)14/h10-11,14H,5-9H2,1-4H3/t10-,11-/m1/s1 |
InChI Key |
HMZWESRNDNGKNP-GHMZBOCLSA-N |
Isomeric SMILES |
CCN(CC)C[C@@H]1COC(C[C@H]1O)(C)C |
Canonical SMILES |
CCN(CC)CC1COC(CC1O)(C)C |
Origin of Product |
United States |
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